molecular formula C27H28BrF3N2O B13647390 (1S,2S,4S,5S)-2-((R)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide

(1S,2S,4S,5S)-2-((R)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide

Cat. No.: B13647390
M. Wt: 533.4 g/mol
InChI Key: LOCWWLLFHKDFLF-GOSXVYLTSA-M
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Description

(1S,2S,4S,5S)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinuclidine core, a quinoline moiety, and a trifluoromethylbenzyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S,5S)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide typically involves multiple steps:

    Formation of the Quinuclidine Core: This step involves the cyclization of appropriate precursors under basic conditions.

    Introduction of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction.

    Attachment of the Trifluoromethylbenzyl Group: This step involves a Friedel-Crafts alkylation reaction.

    Final Assembly and Bromide Addition: The final compound is assembled, and the bromide ion is introduced through a quaternization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can occur at the quinuclidine core.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the benzyl and quinoline groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can lead to quinoline N-oxide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its quinuclidine core and quinoline moiety.

Medicine

Medically, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S,2S,4S,5S)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide involves its interaction with specific molecular targets. The quinuclidine core can interact with acetylcholine receptors, while the quinoline moiety can bind to DNA and enzymes. The trifluoromethylbenzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine Derivatives: Compounds with a similar quinuclidine core, such as quinuclidine itself and its derivatives.

    Quinoline Derivatives: Compounds like quinine and chloroquine, which also feature a quinoline moiety.

    Trifluoromethylbenzyl Compounds: Compounds such as trifluoromethylbenzyl chloride, which share the trifluoromethylbenzyl group.

Uniqueness

What sets (1S,2S,4S,5S)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide apart is the combination of these three distinct moieties in a single molecule. This unique structure provides a versatile platform for various scientific applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H28BrF3N2O

Molecular Weight

533.4 g/mol

IUPAC Name

(R)-[(1S,2S,4S,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide

InChI

InChI=1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20+,25+,26-,32-;/m1./s1

InChI Key

LOCWWLLFHKDFLF-GOSXVYLTSA-M

Isomeric SMILES

C=C[C@@H]1C[N@@+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-]

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-]

Origin of Product

United States

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